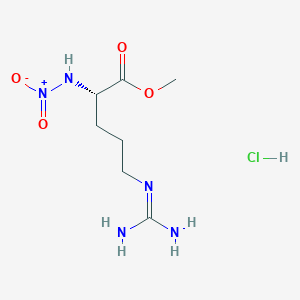

NG-Nitroarginine methyl ester hydrochloride

CAS No.:

Cat. No.: VC16022913

Molecular Formula: C7H16ClN5O4

Molecular Weight: 269.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClN5O4 |

|---|---|

| Molecular Weight | 269.69 g/mol |

| IUPAC Name | methyl (2S)-5-(diaminomethylideneamino)-2-nitramidopentanoate;hydrochloride |

| Standard InChI | InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(11-12(14)15)3-2-4-10-7(8)9;/h5,11H,2-4H2,1H3,(H4,8,9,10);1H/t5-;/m0./s1 |

| Standard InChI Key | NKNIIMOFSJEINW-JEDNCBNOSA-N |

| Isomeric SMILES | COC(=O)[C@H](CCCN=C(N)N)N[N+](=O)[O-].Cl |

| Canonical SMILES | COC(=O)C(CCCN=C(N)N)N[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Physical Properties

L-NAME is a chiral compound with the chemical name -Nitro-L-arginine methyl ester hydrochloride. Its molecular formula is , yielding a molecular weight of 269.69 g/mol . The compound’s structure features a nitro group (-NO) attached to the guanidino nitrogen of L-arginine, with a methyl ester substitution at the carboxyl terminus. This modification enhances its cell membrane permeability compared to L-NNA .

Table 1: Key Physicochemical Properties of L-NAME

The compound’s solubility in aqueous solutions facilitates its use in in vitro and in vivo studies. Its stability at low temperatures ensures long-term storage viability, though decomposition occurs upon exposure to moisture or elevated temperatures .

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

L-NAME exerts its pharmacological effects through rapid hydrolysis to L-NNA, which competitively inhibits all three isoforms of NOS—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) . The inhibition constant () for L-NAME varies by isoform, with greatest affinity for eNOS (approximately 0.7 μM) . By occupying the L-arginine-binding pocket, L-NAME prevents the oxidation of L-arginine to L-citrulline and NO, thereby modulating NO-dependent signaling pathways.

Research Applications: Elucidating NO Physiology

Cardiovascular Studies

L-NAME-induced hypertension models are pivotal for studying endothelial dysfunction. Chronic administration (10–100 mg/kg/day in rodents) reliably elevates systolic blood pressure by 30–50 mmHg within 2–4 weeks, mimicking essential hypertension . These models have revealed NO’s role in vascular tone regulation and atherosclerosis progression.

Neurobiology

In central nervous system research, intracerebroventricular L-NAME infusion (5–20 μg) blocks hippocampal long-term potentiation, implicating NO in memory formation . Contrastingly, systemic administration (50 mg/kg) exacerbates ischemic brain injury by reducing cerebral blood flow, highlighting NO’s neuroprotective vasodilatory effects .

Immunology and Inflammation

L-NAME pretreatment (30 mg/kg) augments lipopolysaccharide-induced septic shock in murine models by inhibiting iNOS-derived NO, which normally suppresses nuclear factor-κB (NF-κB) activation . This paradox underscores NO’s biphasic immunomodulatory roles—pro-inflammatory at low concentrations and anti-inflammatory at higher levels .

Laboratory handling requires nitrile gloves, safety goggles, and fume hoods for powder weighing. Spills should be neutralized with 5% acetic acid before wet cleaning .

| Supplier | Catalog Number | Purity | Packaging | Price (USD) | Source |

|---|---|---|---|---|---|

| Sigma-Aldrich | N5751 | ≥98% (TLC) | 1 g | 53.60 | |

| Calbiochem (Millipore) | 483125-M | N/A | 100 mg | 68.40 | |

| Santa Cruz Biotechnology | sc-200333 | N/A | 250 mg | 24.00 |

Pricing reflects bulk discounts, with 1 g purchases offering 45% cost efficiency over 100 mg quantities . D-NAME (sc-200335) is similarly accessible for control studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume